Yttrium aluminum oxide; 99.9% (REO)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

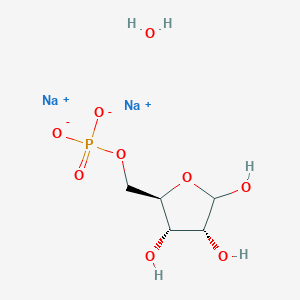

Yttrium aluminum oxide is a composite material that has been the focus of various studies . It is used in ceramics, glass, and optics due to its thermal stability and insolubility . The material is often synthesized using Y2O3 nanoparticles as reinforcement .

Synthesis Analysis

The synthesis of yttrium aluminum oxide involves microwave hybrid sintering using Y2O3 nanoparticles as reinforcement at various weight percentages . Simultaneous thermal analysis (STA) and X-ray photoelectric spectroscopy (XPS) are used to investigate the chemical interaction between Al and Y2O3 . Another method involves a molecular single-source precursor approach employing a newly designed nitro functionalized malonato complex of yttrium .

Molecular Structure Analysis

The molecular structure of yttrium aluminum oxide is analyzed using X-ray diffraction (XRD) and energy dispersive spectroscopy (EDX) analysis . The material properties reveal that intermetallic Al3Y and Al2O3 are generated during the synthesis process .

Chemical Reactions Analysis

The chemical interaction between Al and Y2O3 during the synthesis process leads to the formation of intermetallic Al3Y and Al2O3 . The etch rate of the aluminum oxide decreases abruptly with the addition of yttrium oxide .

Physical And Chemical Properties Analysis

Yttrium aluminum oxide has a well-consolidated microstructure and improved mechanical characteristics . With the addition of 5 wt% Y2O3, the microhardness of the composite material is enhanced by 1.62 times . Furthermore, with 5 wt% Y2O3, the produced composite’s nano hardness and elastic modulus augmented by 2.43 and 1.8 times, respectively .

Wissenschaftliche Forschungsanwendungen

Fluorescent Lamps and Superconductors : Yttrium oxide, a component of YAG, is used in fluorescent lamps, electrodes, electronic filters, lasers, superconductors, and as an additive in titanium-aluminium materials to enhance their properties. Recovery of yttrium oxide from secondary sources like red mud and coatings from the ceramic industry is crucial for sustainable production (Stopić, Kallabis, & Friedrich, 2018).

Host for Lasers and Phosphors : Yttrium–aluminum oxides, specifically YAG, are widely used as hosts for lasers and phosphors due to their stable physical and chemical properties. The nonhydrolytic sol-gel synthesis of YAG shows potential for efficient production of YAG phase (Nassar et al., 2007).

Microwave Synthesis for Lasers and Phosphors : Another method for fabricating YAG is through microwave synthesis, which offers an alternative to traditional high-temperature methods. This process results in efficient production of the YAG phase suitable for use in lasers and phosphors (Pereira et al., 2007).

Heat-Conducting Materials : Yttrium oxide is used in creating high-diathermic ceramics from industrial powders of aluminum nitride and yttrium oxide, producing ceramics with significant heat conductivity (Mitina et al., 2012).

High Temperature Oxidation Behavior : The addition of yttrium improves the high-temperature cyclic oxidation resistance of Ni-Al-Mo-B alloy by promoting selective oxidation of aluminum and decreasing the proportion of NiO region in the surface oxide scale (Xiao & Han, 2001).

Nanocomposites and Mechanical Properties : Al–Y2O3 nanocomposites, synthesized via mechanical alloying and microwave-assisted sintering, exhibit increased density, reduced porosity, and enhanced mechanical properties with the addition of yttrium oxide (Mattli et al., 2019).

Electronics and Semiconductors : Yttrium-oxide-based n-channel metal–oxide–semiconductor field-effect transistors (MOSFETs) with aluminum gates demonstrate high effective mobilities, indicating potential applications in semiconductor technology (Ragnarsson et al., 2001).

Wirkmechanismus

Target of Action

Yttrium aluminum oxide (Al–Y2O3) is primarily used in the creation of composite materials . The compound’s primary targets are the microstructure, phase transition, and mechanical properties of these materials . It is often used as a reinforcement in aluminum metal matrix composites (Al-MMCs), which are used in various applications such as brake disc rotors, electronic packaging, vehicle pistons, baseplates, heat sinks, and more .

Mode of Action

Yttrium aluminum oxide interacts with its targets through a process known as microwave hybrid sintering . This process involves using Y2O3 nanoparticles as reinforcement at various weight percentages . The interaction between aluminum and yttrium oxide is investigated using simultaneous thermal analysis (STA) and X-ray photoelectric spectroscopy (XPS) . This process results in the generation of intermetallic Al3Y and Al2O3 during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by yttrium aluminum oxide primarily involve the changes in thermal characteristics and compositional changes that occur throughout the microwave hybrid sintering process . The presence of yttrium in the amorphous AlxOy lattice reduces the formation of carbonate species .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of yttrium aluminum oxide, we can discuss its behavior in terms of its distribution and effects within the composite material. The distribution of yttrium aluminum oxide within the composite material is influenced by the weight percentage of Y2O3 used during the sintering process .

Result of Action

The result of yttrium aluminum oxide’s action is the formation of a well-consolidated microstructure with improved mechanical characteristics . The presence of intermetallic in the composite material, as well as the prevalence of uniform reinforcement distribution, enhances the microhardness of the composite material . With the addition of 5 wt% Y2O3, the produced composite’s nano hardness and elastic modulus are augmented by 2.43 and 1.8 times, respectively .

Action Environment

The action of yttrium aluminum oxide is influenced by the conditions of the sintering process, including the temperature and the weight percentage of Y2O3 used . Environmental factors such as temperature can influence the compound’s action, efficacy, and stability . For instance, the formation of yttrium aluminum oxide phases such as YAM, YAP, and YAG is influenced by the initial amount of yttrium oxide added .

Zukünftige Richtungen

The future directions of yttrium aluminum oxide research could involve further exploration of its potential applications in various fields. For instance, alloying rare earth elements into aluminum nitride (AlN) thin films to increase the piezoelectric response has gained a lot of attention in the past few years . Researchers have also theoretically explored yttrium alloying as a feasible and economical alternative to scandium .

Eigenschaften

IUPAC Name |

oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Al.12O.3Y |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSSWCUCPDVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

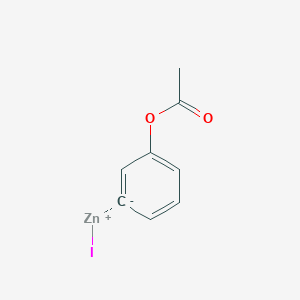

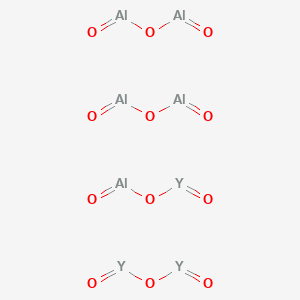

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al5O12Y3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)